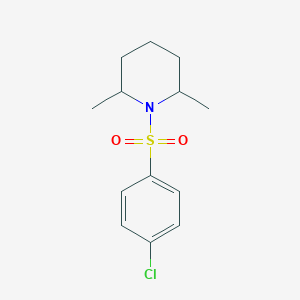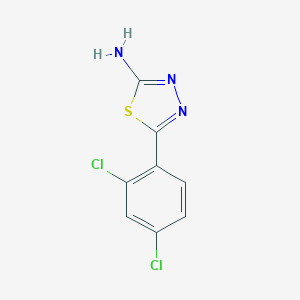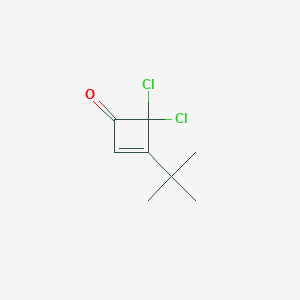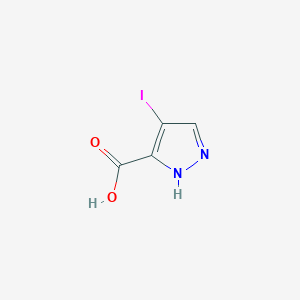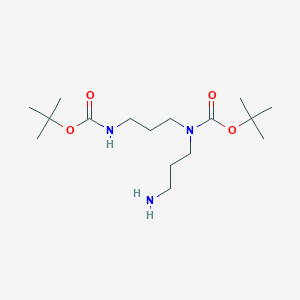
1,5-Bis-Boc-1,5,9-triazanonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis-Boc-1,5,9-triazanonane is a chemical compound known for its role as a linker in various chemical reactions. It contains two Boc-protected amino groups, which can be deprotected under specific conditions to form free amines . This compound is often used in the synthesis of complex molecules, including dendrimers and chelators .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis-Boc-1,5,9-triazanonane is synthesized through a series of chemical reactions involving the protection of amino groups with Boc (tert-butoxycarbonyl) groups. The synthetic route typically involves the reaction of a triazanonane backbone with Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure it meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis-Boc-1,5,9-triazanonane undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield free amines.
Substitution Reactions: The free amines can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes) to form amide or imine linkages.
Common Reagents and Conditions
Deprotection: Typically carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products
Deprotection: Yields free amines which can be further functionalized.
Substitution: Forms amide or imine linkages, depending on the reactants used.
Aplicaciones Científicas De Investigación
1,5-Bis-Boc-1,5,9-triazanonane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,5-Bis-Boc-1,5,9-triazanonane primarily involves its ability to act as a linker in chemical reactions. The Boc-protected amino groups can be selectively deprotected to form free amines, which can then participate in various chemical transformations. This property makes it a versatile tool in the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,9-Bis-Boc-1,5,9-triazanonane: Similar structure but with different positioning of Boc groups.
N1,N9-bis-Boc-norspermidine: Another compound with Boc-protected amino groups used in similar applications.
Uniqueness
1,5-Bis-Boc-1,5,9-triazanonane is unique due to its specific arrangement of Boc-protected amino groups, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of dendrimers and other complex molecules .
Propiedades
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-10-8-12-19(11-7-9-17)14(21)23-16(4,5)6/h7-12,17H2,1-6H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTHUYVAYIKJPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCN)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
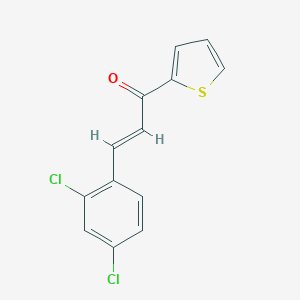
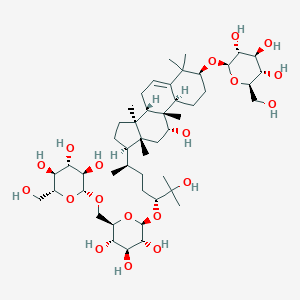
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)

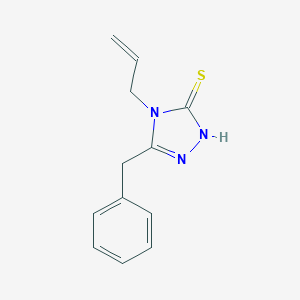
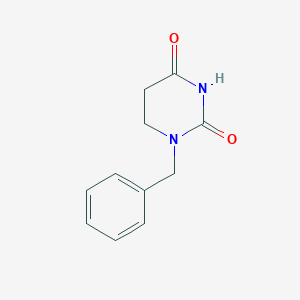
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
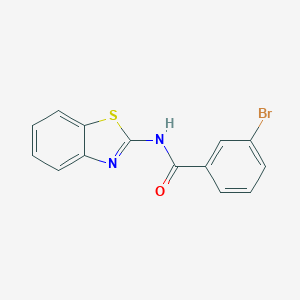

![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
